

3HOI-BA-01: A Technical Guide to its Role in Autophagy Induction

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| Compound Name: | 3HOI-BA-01 | |
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Abstract

3HOI-BA-01 is a novel small molecule compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This technical guide provides an in-depth overview of the core mechanism by which **3HOI-BA-01** induces autophagy, supported by detailed experimental protocols and data presentation. The primary mechanism of action involves the suppression of mTOR signaling, leading to the activation of downstream autophagic pathways. This has been demonstrated to confer protective effects in models of myocardial ischemia.[1] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of **3HOI-BA-01** and its utility as a tool for studying autophagy.

Core Mechanism of Action: mTOR Inhibition

3HOI-BA-01 induces autophagy by directly inhibiting the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that, under nutrient-rich conditions, phosphorylates and inactivates key components of the autophagy-initiating ULK1 complex, thereby suppressing autophagy. By inhibiting mTOR, **3HOI-BA-01** relieves this suppression, allowing for the initiation of the autophagic process. This mechanism is central to its observed physiological effects, such as cardioprotection during ischemia/reperfusion injury.[1]

Signaling Pathway

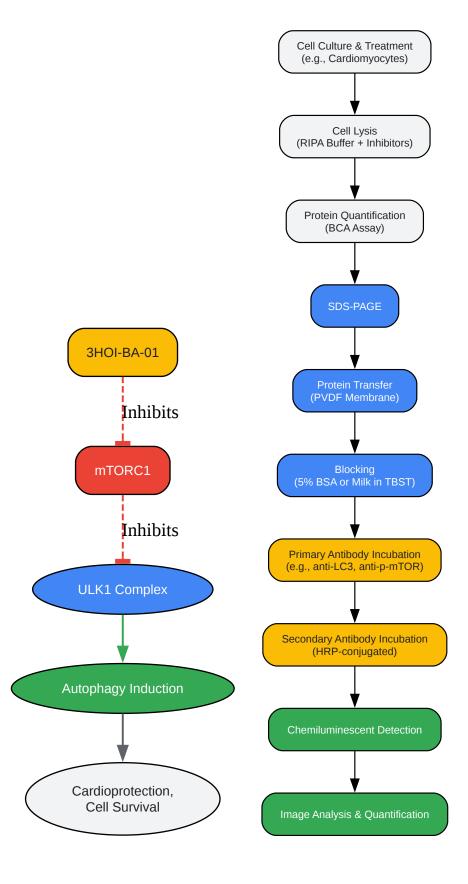




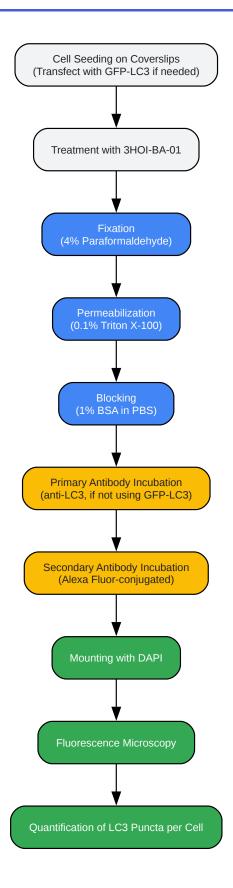


The signaling cascade initiated by **3HOI-BA-01** leading to autophagy induction is depicted below.









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References

- 1. The AMPK Agonist PT1 and mTOR Inhibitor 3HOI-BA-01 Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
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